Oxymorphone-d3

Description

Significance of Stable Isotope-Labeled Analogs in Drug Discovery and Development

Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are critical in modern pharmaceutical research caymanchem.comindustry.gov.aucerilliant.comcaymanchem.com. Deuterium, a stable isotope of hydrogen, is frequently used due to its minimal impact on the chemical properties of the parent molecule while providing a distinct mass signature. This mass difference is crucial for detection and quantification using mass spectrometry (MS), particularly in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) sigmaaldrich.comsigmaaldrich.comhug.ch.

SIL compounds serve as invaluable internal standards (IS) in bioanalytical assays. When added to biological samples (e.g., plasma, urine, serum) at a known concentration, they co-elute with the analyte of interest and undergo similar extraction and ionization processes. This allows for accurate correction of variations in sample preparation, matrix effects, and ionization efficiency, thereby improving the precision and accuracy of quantitative measurements sigmaaldrich.comsigmaaldrich.comhug.chcerilliant.comnih.gov. Their applications span pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug metabolism and disposition (DMPK) research, bioequivalence studies, and forensic toxicology caymanchem.comindustry.gov.aucerilliant.comsigmaaldrich.comcymitquimica.com. The use of SIL internal standards significantly enhances the reliability of data generated during drug development, supporting regulatory submissions and informed decision-making cerilliant.com.

Overview of Oxymorphone-d3 as a Specialized Research Compound

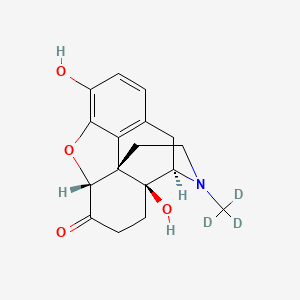

Oxymorphone-d3 is a deuterated analog of oxymorphone, a potent semi-synthetic opioid analgesic derived from thebaine. It is characterized by the replacement of three hydrogen atoms with deuterium atoms, typically on the N-methyl group of the molecule sigmaaldrich.comcerilliant.comlipomed-usa.com. This specific isotopic labeling renders Oxymorphone-d3 chemically and physically similar to native oxymorphone, ensuring comparable behavior during analytical procedures.

The primary role of Oxymorphone-d3 in pharmaceutical research is as a certified reference material and an internal standard for the quantitative analysis of oxymorphone in various biological matrices, including plasma, serum, and urine cerilliant.comsigmaaldrich.comcerilliant.comoup.com. Its application is particularly vital in studies involving drug testing, pain management monitoring, clinical toxicology, and forensic analysis, where the accurate determination of oxymorphone concentrations is paramount sigmaaldrich.comcerilliant.com. The presence of the deuterium label allows for precise differentiation from endogenous oxymorphone, enabling highly sensitive and specific detection via LC-MS/MS or GC-MS sigmaaldrich.comcerilliant.comoup.comoup.com.

Academic and Research Relevance of Oxymorphone-d3 Investigations

The academic and research relevance of Oxymorphone-d3 stems from its critical function in enabling robust bioanalytical methods for oxymorphone. Investigations utilizing Oxymorphone-d3 are fundamental to:

Pharmacokinetic (PK) Studies: Accurately quantifying oxymorphone in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Oxymorphone-d3 serves as an internal standard to ensure the reliability of these PK parameters, which inform dosing regimens and therapeutic strategies cerilliant.comsigmaaldrich.comcerilliant.com.

Bioanalytical Method Development and Validation: The development of sensitive and specific analytical methods for oxymorphone relies on the availability of suitable internal standards like Oxymorphone-d3. Its use is integral to validating these methods according to regulatory guidelines, ensuring data integrity for clinical trials and forensic casework sigmaaldrich.comnih.govsigmaaldrich.comoup.comoup.comdiva-portal.org.

Metabolism and Excretion Studies: While Oxymorphone-d3 itself is not a metabolite, it is used as an internal standard to quantify oxymorphone and its metabolites, such as oxymorphone-3-β-D-glucuronide, in biological samples sigmaaldrich.comcerilliant.comdiva-portal.org. This aids in elucidating the metabolic fate of oxymorphone and related compounds.

Forensic and Clinical Toxicology: In forensic and clinical settings, accurate quantification of opioids is crucial for identifying drug use, monitoring compliance, and investigating overdose cases. Oxymorphone-d3 facilitates the precise measurement of oxymorphone in these critical applications sigmaaldrich.comcerilliant.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,12,15,19,21H,4-8H2,1H3/t12-,15+,16+,17-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCNKQCJZOAFTQ-ZXTOONLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145225-03-2 | |

| Record name | 145225-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Analytical Data of Oxymorphone D3

Oxymorphone-d3 is a stable isotope-labeled analog of oxymorphone. The deuterium (B1214612) atoms are incorporated into the molecule, typically replacing hydrogen atoms on the N-methyl group, which does not significantly alter its chemical reactivity but provides a distinct mass signature. This characteristic is fundamental to its utility as an internal standard.

Table 1: Key Chemical and Analytical Properties of Oxymorphone-d3

| Property | Value | Source Index |

| Analyte Name | Oxymorphone-d3 | sigmaaldrich.comcerilliant.comlgcstandards.com |

| CAS Number | 145225-03-2 | sigmaaldrich.comcymitquimica.comcerilliant.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₆D₃NO₄ | cerilliant.comsigmaaldrich.comcerilliant.com |

| Molecular Weight | 304.36 g/mol | cerilliant.comsigmaaldrich.comcerilliant.comsigmaaldrich.com |

| Common Solvent | Methanol | cerilliant.comsigmaaldrich.comcerilliant.comsigmaaldrich.com |

| Appearance | Typically a white to off-white crystalline solid (for Oxymorphone, generally applicable to its labeled analogs) | acs.org |

| Primary Application | Internal Standard for quantification of Oxymorphone | cerilliant.comsigmaaldrich.comcerilliant.com |

| Analytical Techniques | LC/MS, GC/MS, LC-MS/MS | sigmaaldrich.comcerilliant.comoup.com |

| Biological Matrices | Plasma, Serum, Urine | cerilliant.comsigmaaldrich.comcerilliant.com |

| Purity | Certified Reference Material; Isotopic purity is critical nih.gov | nih.govsigmaaldrich.com |

Note: Specific physical properties like melting point are generally reported for the unlabeled compound (Oxymorphone) and may not be precisely determined or reported for the deuterated analog in all sources.

Advanced Analytical Methodologies Utilizing Oxymorphone D3 As an Internal Standard

Development and Validation of Quantitative Bioanalytical Methods for Opioids

The accurate quantification of opioids in biological samples is paramount for forensic toxicology, clinical monitoring, and pharmaceutical research. Deuterated internal standards like oxymorphone-d3 are indispensable for achieving the required sensitivity, selectivity, and precision in these analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique widely adopted for opioid analysis in complex biological matrices such as blood, urine, and oral fluid oup.comresearchgate.net. Oxymorphone-d3 is frequently employed as an internal standard in these methods to mitigate ion suppression or enhancement effects, which are common in LC-MS/MS analyses of biological samples researchgate.netbiotage.com. Its use ensures that the measured ratio of analyte to internal standard remains consistent, leading to more reliable quantitative results. Studies have demonstrated the utility of oxymorphone-d3 in updating and validating LC-MS/MS methods for comprehensive opioid profiling cerilliant.comescholarship.org.

Key validation parameters for LC-MS/MS methods utilizing oxymorphone-d3 as an internal standard typically include:

Linearity: Methods often exhibit linearity over several orders of magnitude, with calibration ranges commonly spanning from low ng/mL to several hundred ng/mL oup.comresearchgate.netnih.gov.

Sensitivity: Limits of detection (LOD) and quantification (LOQ) are critical, with LOQs often reported to be better than 0.5 ng/mL oup.com or as low as 0.19/0.56 ng/mL in full MS mode uc.pt.

Precision and Accuracy: Within-run and between-run precision are generally maintained below 5-10% researchgate.netnih.govnih.gov, while accuracy (bias) is typically within ±20% uc.ptojp.gov or better nih.gov.

Recovery and Matrix Effects: High extraction recoveries (often >90%) are desirable nih.gov, and matrix effects are effectively controlled by the use of deuterated internal standards like oxymorphone-d3 researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS and GC-MS/MS are established techniques for opioid analysis, particularly when derivatization is employed to enhance the volatility and chromatographic behavior of analytes. Oxymorphone-d3 serves as a crucial internal standard in these GC-based methods, especially for the quantification of oxycodone and oxymorphone in urine and blood escholarship.orgoup.com. The derivatization of keto-opioids, such as oxymorphone, using reagents like methoxyamine and propionic anhydride (B1165640) or BSTFA, is often a necessary step prior to GC-MS analysis oup.comresearchgate.netescholarship.orgnih.govoup.comresearchgate.net.

Validation data for GC-MS/MS methods employing oxymorphone-d3 highlight its effectiveness:

Linearity: Methods are typically linear up to 1600-2000 ng/mL oup.comresearchgate.netescholarship.orgnih.gov.

Sensitivity: LODs can be as low as 2-4 ng/mL, with LOQs around 10 ng/mL oup.comescholarship.orgojp.govnih.govbts.govelsevier.es.

Precision and Accuracy: Precision is generally reported below 10% oup.comresearchgate.netnih.govnih.gov, and accuracy (bias) is within ±20% uc.ptojp.gov or better nih.gov.

Extraction Efficiency: Reported extraction efficiencies range from 50% to 68% oup.comresearchgate.netnih.gov.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Approaches

UHPLC-MS/MS represents an advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. Oxymorphone-d3 is utilized as an internal standard in UHPLC-MS/MS methods for the simultaneous quantification of multiple opioids in various biological samples, including tissues, blood, serum, and plasma cerilliant.comojp.govmdpi.comnih.gov. These methods are designed for high throughput and efficiency, making them suitable for both clinical and forensic applications.

Validation parameters for UHPLC-MS/MS methods are comparable to LC-MS/MS, with specific advantages in speed:

Run Time: UHPLC methods typically achieve rapid separations, with total run times often around 7 minutes mdpi.comnih.gov.

Linearity: Analytical measuring ranges commonly extend from 5 to 1,000 ng/mL nih.gov.

Precision and Accuracy: High precision (≤ 7.0% intra-assay, ≤ 13.5% inter-assay) and accuracy are achieved, consistent with LC-MS/MS standards nih.gov.

Matrix Effects and Recovery: Deuterated internal standards like oxymorphone-d3 are crucial for managing matrix effects, with recoveries typically in the range of 70-85% for both analytes and internal standards nih.gov.

Optimized Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is critical for successful opioid analysis, aiming to isolate analytes from complex biological matrices while minimizing interference and maximizing recovery. Oxymorphone-d3 is added during these preparation steps to serve as its own internal standard.

Protein Precipitation (PP) Methodologies

Protein precipitation is a widely used, rapid, and cost-effective sample preparation technique. It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acidic solution to a biological sample, causing proteins to precipitate out of solution. The supernatant, containing the analytes and the internal standard (oxymorphone-d3), is then typically analyzed directly or after further cleanup. Oxymorphone-d3 is added to the sample prior to or during the precipitation step to ensure it experiences similar extraction and ionization conditions as the target analyte oup.comnih.govoup.comoup.comresearchgate.netmdpi.comnih.govsciex.comlcms.czsigmaaldrich.comspringernature.com. This method is commonly employed in conjunction with LC-MS/MS and GC-MS/MS nih.govnih.govresearchgate.netlcms.cz.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a versatile technique that offers superior cleanup and concentration of analytes compared to protein precipitation alone. It involves passing the sample, often after initial dilution or protein precipitation, through a sorbent material that selectively retains the analytes. After washing away interfering substances, the analytes are eluted with an organic solvent. Oxymorphone-d3 is added to the sample prior to the SPE process. Various SPE formats, including mixed-mode, cation-exchange, and reversed-phase cartridges, are utilized for opioid extraction, ensuring efficient recovery and purity of the final extract for subsequent analysis by LC-MS/MS or GC-MS/MS biotage.comescholarship.orgnih.govoup.comelsevier.esforensicresources.orgnih.govnyc.govirb.hr.

Compound List:

Oxymorphone-d3

Oxymorphone

Oxycodone

Morphine

Codeine

Hydrocodone

Hydromorphone

6-Acetylmorphine (B159328) (6-MAM)

Fentanyl

Tramadol

O-desmethyltramadol

Norfentanyl

Norbuprenorphine

Dihydrocodeine

Ethylmorphine

Benzoylecgonine (BE)

Ethylbenzoylecgonine (EBE)

Methadone

Thebaine

Buprenorphine

Noroxymorphone

Noroxymorphone-D3

Oxymorphone-3-β-D-glucuronide

Oxymorphone-D3-3-β-D-glucuronide

Morphine-3-glucuronide (M3G)

Morphine-6-glucuronide (M6G)

Codeine-d3

Codeine-d6

Hydrocodone-d6

Hydromorphone-d3

Hydromorphone-d6

Morphine-d3

Morphine-d6

Oxycodone-d3

Oxycodone-d6

6-Acetylmorphine-d3 (B3182764)

6-Acetylmorphine-d6

Fentanyl-d5

Fentanyl-d3

Tramadol-13C-D3

Tramadol-d3

Norfentanyl-d3

Norbuprenorphine-d3

BE d3

Cocaine d3

Mephedrone

MDA

MDEA

MBDB

Heroin

Cocaethylene

Characterization and Mitigation of Matrix Effects

Matrix effects, arising from co-eluting endogenous or exogenous compounds in biological samples, can lead to ionization suppression or enhancement, directly impacting the accuracy of LC-MS/MS measurements wuxiapptec.commyadlm.org. Stable isotope-labeled internal standards (SIL-ISs), such as Oxymorphone-d3, are designed to mimic the physicochemical properties and chromatographic behavior of the target analyte, oxymorphone wuxiapptec.comoup.com. When added to samples prior to extraction, SIL-ISs undergo similar losses and variations during sample preparation and analysis. Consequently, by co-eluting with the analyte, Oxymorphone-d3 effectively compensates for any matrix-induced suppression or enhancement of the analyte's signal, ensuring more reliable quantification wuxiapptec.commyadlm.orgresearchgate.net.

While deuterium-labeled standards are generally preferred due to their cost-effectiveness and availability, potential issues like deuterium-hydrogen exchange or scrambling can occur, leading to differential matrix effects if not properly managed wuxiapptec.comresearchgate.net. However, careful selection of analytical transitions and optimization of instrument parameters can mitigate these effects researchgate.net. Studies employing Oxymorphone-d3 and similar deuterated standards for opioid analysis have consistently demonstrated their efficacy in reducing variability caused by matrix effects, leading to improved assay robustness oup.comnih.govalmacgroup.comforensicresources.orgoup.commarshall.edu.

Lower Limit of Quantification (LLOQ) Determination

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Establishing a sensitive and accurate LLOQ is critical for detecting and quantifying analytes at low concentrations in biological samples, such as in pharmacokinetic studies or forensic toxicology diva-portal.orgsciex.com. The use of an appropriate internal standard, like Oxymorphone-d3, is paramount for achieving a low and reliable LLOQ. By normalizing the analyte signal against the IS signal, the variability associated with sample preparation and instrumental analysis is minimized, allowing for accurate quantification even at very low concentrations diva-portal.orgsciex.com.

Several studies have reported LLOQs for oxymorphone and related opioids using deuterated internal standards, including Oxymorphone-d3. For instance, a method for oxycodone and its metabolites achieved an LLOQ of 0.5 ng/mL for oxymorphone, utilizing Oxymorphone-d3 as the internal standard diva-portal.org. Another study reported LLOQs of 0.5 ng/mL or better for various opiates, including oxymorphone, when using deuterated analogs as internal standards sciex.com.

Table 1: Example LLOQ Values for Oxymorphone and Related Opioids

| Analyte | Internal Standard | LLOQ (ng/mL) | Matrix | Reference |

| Oxymorphone | Oxymorphone-d3 | 0.5 | Blood | diva-portal.org |

| Oxymorphone | Oxymorphone-d3 | 0.5 | Oral Fluid | sciex.com |

| Oxymorphone | d3-OM | 0.5 | Blood | oup.com |

| Oxymorphone | Oxymorphone-d3 | 0.2 | Plasma | oup.com |

Note: d3-OM refers to Oxymorphone-d3. Values are representative of studies employing similar analytical approaches.

Stability Studies of Oxymorphone-d3 and Analytes in Analytical Contexts

Ensuring the stability of the internal standard and the analyte throughout the analytical process, from sample collection to final analysis, is crucial for data integrity. Stability studies assess how the analyte and IS behave under various storage and handling conditions.

Long-Term Storage Stability

Long-term storage stability refers to the integrity of the analyte and IS when stored for extended periods, typically at sub-zero temperatures (-20°C or -70°C), to mimic real-world sample storage scenarios. Studies evaluating the stability of deuterated internal standards, including Oxymorphone-d3, generally indicate good stability under these conditions. For example, oxymorphone and its metabolites, when stored in plasma at -20°C, have shown stability for extended periods, with mean QC results remaining within acceptable limits (typically ±15% of target) almacgroup.comoup.com. Similarly, other studies have reported stability for analytes and their deuterated internal standards for weeks to months when stored at -20°C or -70°C jyoungpharm.orgashdin.comashdin.comoup.comnih.govjbtr.or.kr.

Table 2: Representative Long-Term Storage Stability Findings for Oxymorphone and Related Standards

| Analyte/IS | Storage Condition | Duration | Acceptable Deviation | Observed Deviation | Reference |

| Oxymorphone & Metabolites | -20°C | 460 days | ±15% | Within ±15% | oup.com |

| Oxymorphone | -20°C | 2 weeks | ±15% | Within ±15% | almacgroup.com |

| Sunitinib & IS | -20°C ± 5°C | Every 3 days | ±15% | Not specified | ashdin.com |

| Olaparib & IS | -70°C | 30 days | ±15% | Within ±15% | ashdin.com |

| Various Opioids | -20°C and 4°C | 1 month | ±15% | Not specified | oup.com |

| Acetaminophen & Oxycodone-d3 | -20°C | 23 days | ±15% | Within ±15% | nih.gov |

| HCQ & HCQ-D4 | -70°C | 38 days | ±15% | Within ±15% | jbtr.or.kr |

Note: Data often refers to the analyte and its IS together. "Not specified" indicates that specific percentage deviations were not detailed in the abstract or snippet.

Short-Term and Autosampler Stability

Short-term stability, including bench-top stability (stability at room temperature prior to analysis) and autosampler stability (stability in the autosampler vial at controlled temperatures, typically 2-8°C or ambient), is critical for laboratory workflow. Studies have consistently shown that Oxymorphone-d3 and related deuterated opioid standards exhibit good stability under these conditions. For instance, analytes have been found to be stable for 24-72 hours in autosamplers oup.comdiva-portal.orguc.ptcuny.edu and for 18-24 hours at room temperature almacgroup.comoup.comnih.govnih.gov. Processed samples stored in autosamplers typically show variations within acceptable limits (e.g., ±20% of the initial T0 value) oup.comdiva-portal.org.

Table 3: Representative Short-Term and Autosampler Stability Findings

| Analyte/IS | Condition | Duration | Acceptable Deviation | Observed Deviation | Reference |

| Naloxone, Nornaloxone, Oxymorphone-d3 | Room temperature | 24 h | ±15% | Within ±15% | oup.com |

| Oxycodone, Oxymorphone | Autosampler (ambient, ~20°C) | 48 h | ±20% | Within ±20% | diva-portal.org |

| Oxycodone, Oxymorphone | Autosampler (2-8°C) | 78 h | ±15% | Not specified | jyoungpharm.org |

| Oxymorphone | Bench-top (room temperature) | 18 h | ±15% | Within ±15% | nih.gov |

| Oxycodone-d3 | Autosampler (8°C) | 8 h | ±15% | Within ±15% | nih.gov |

| Acetaminophen & Oxycodone-d3 | Autosampler (8°C) | 24 h | ±15% | Within ±15% | nih.gov |

| Various Opioids | Autosampler (10°C) | 24 h | ±20% | Within ±20% | cuny.edu |

Freeze-Thaw Stability Considerations

Freeze-thaw stability assesses the analyte's and IS's integrity after repeated cycles of freezing and thawing. This is a common scenario in sample handling. Studies indicate that Oxymorphone-d3 and related compounds generally withstand multiple freeze-thaw cycles (typically three) without significant degradation, maintaining concentrations within acceptable validation limits oup.comalmacgroup.comoup.comjyoungpharm.orgjbtr.or.kruc.ptnih.goveuropa.eulongdom.org. For instance, oxymorphone and its metabolites have shown freeze-thaw stability in plasma for up to three cycles almacgroup.comoup.com. Similarly, other deuterated standards have demonstrated stability after four or more freeze-thaw cycles jyoungpharm.orgjbtr.or.krnih.gov.

Table 4: Representative Freeze-Thaw Stability Findings

| Analyte/IS | Condition | Number of Cycles | Acceptable Deviation | Observed Deviation | Reference |

| Naloxone, Nornaloxone, Oxymorphone-d3 | Freeze (-20°C) and thaw (unassisted) | 3 | ±15% | Within ±15% | oup.com |

| Oxycodone, Oxymorphone | Freeze–thaw | 3 | ±15% | Within ±15% | oup.com |

| Oxycodone, Oxymorphone | Freeze–thaw | 3 | ±15% | Within ±15% | almacgroup.com |

| Venetoclax & IS | Freeze-thaw (-30°C to room temperature) | 3 | ±15% | Not specified | jyoungpharm.org |

| HCQ & HCQ-D4 | Freeze/thaw (-70°C) | 3 | ±15% | Within ±15% | jbtr.or.kr |

| Morphine & IS | Freeze/thaw | 3 | <10% | Good stability | elsevier.es |

Compound List

Oxymorphone-d3

Oxymorphone

Naloxone

Nornaloxone

Oxycodone

Noroxycodone

6α-oxycodol

6β-oxycodol

Morphine

Morphine-3-β-glucuronide (M3G)

Morphine-6-β-glucuronide (M6G)

Hydromorphone

Normorphine

Codeine

Hydrocodone

6-acetylmorphine (6-AM)

Fentanyl

Tramadol

U-47700

Valeryl Fentanyl

Sunitinib

Olaparib

Venetoclax

Asciminib

Hydroxychloroquine (HCQ)

Dihydoxychloroquine (DHCQ)

Hydroxychloroquine-D4 (HCQ-D4)

Fentanyl-d5

Codeine-d3

Morphine-d3

Hydromorphone-d3

6-acetylmorphine-d3

Oxycodone-d3

Nocodine-d3

Fentanyl-d5

6-MAM-d6

Codeine-d6

Chlorpheniramine-d6

Morphine-D6

M6G-D3

Oxycodone-d6

Oxymorphone-d3

d3-OM (Oxymorphone-d3)

In Vitro Metabolic Characterization of Opioids and their Metabolites

Oxymorphone-d3 plays a crucial role in in vitro studies aimed at elucidating the metabolic pathways of oxymorphone and related opioid compounds. By providing a stable, co-eluting reference, it allows for the precise quantification of oxymorphone and its metabolites generated in various enzymatic systems.

Cytochrome P450 (CYP) Isoform-Specific Metabolism (e.g., CYP2D6 O-demethylation)

While oxymorphone is primarily metabolized via glucuronidation, in vitro studies are essential to confirm the contribution, or lack thereof, of Cytochrome P450 (CYP) enzymes to its metabolic profile. Oxymorphone-d3 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify oxymorphone and its potential CYP-mediated metabolites. Research indicates that oxycodone, a precursor to oxymorphone, undergoes O-demethylation by CYP2D6 to form oxymorphone nih.govhug.choup.commdpi.comdiva-portal.org. However, studies investigating the direct metabolism of oxymorphone by CYP2D6, specifically O-demethylation, are less common, as oxymorphone itself lacks an O-methyl group susceptible to this reaction. Instead, Oxymorphone-d3 is used to accurately measure oxymorphone concentrations in studies where it is a metabolite of another opioid, or to confirm the absence of significant CYP-mediated transformations of oxymorphone itself. For instance, in studies analyzing oxycodone metabolism, Oxymorphone-d3 is used to quantify the oxymorphone formed via CYP2D6-mediated O-demethylation of oxycodone nih.govhug.choup.commdpi.comdiva-portal.org.

UDP-Glucuronosyltransferase (UGT) Isoform-Specific Conjugation Pathways

Oxymorphone is extensively metabolized by UDP-glucuronosyltransferases (UGTs), primarily forming oxymorphone-3-glucuronide oup.comnih.govunige.chresearchgate.netnih.govoup.com. Oxymorphone-d3 is utilized as an internal standard to accurately quantify oxymorphone and its glucuronide conjugates in in vitro incubations with human liver microsomes (HLM) or recombinant UGT enzymes. Studies have identified UGT2B7 as a significant enzyme responsible for oxymorphone glucuronidation, with other UGT isoforms also potentially contributing unige.chresearchgate.netoup.com. The use of Oxymorphone-d3 ensures precise measurement of metabolite formation rates by these enzymes.

Enzyme Kinetics (Km, Vmax) and Inhibitor Profiling in Microsomal Systems (e.g., Human Liver Microsomes)

To characterize the enzymatic pathways involved in oxymorphone metabolism, kinetic studies are performed using systems such as human liver microsomes (HLM). Oxymorphone-d3 is critical for these studies, enabling the accurate determination of kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) for oxymorphone's metabolic transformations, particularly glucuronidation. For example, studies investigating the kinetics of oxymorphone formation from oxycodone in HLM have utilized Oxymorphone-d3 to quantify oxymorphone unige.ch. These kinetic data are essential for understanding enzyme efficiency and for subsequent in vitro-in vivo extrapolation.

| Enzyme System | Analyte | Kinetic Parameter | Value | Reference |

| HLM | Oxymorphone | Km | 0.35 µM | unige.ch |

| HLM | Oxymorphone | Vmax | 1.46 µL/min/mg protein | unige.ch |

| Recombinant UGT2B7 | Oxymorphone-3-glucuronide | Km (high affinity) | 0.42 mM | researchgate.net |

| Recombinant UGT2B7 | Oxymorphone-3-glucuronide | Km (low affinity) | 8.3 mM | researchgate.net |

| Recombinant UGT2B7 | Oxymorphone-6-glucuronide | Km (high affinity) | 0.97 mM | researchgate.net |

| Recombinant UGT2B7 | Oxymorphone-6-glucuronide | Km (low affinity) | 7.4 mM | researchgate.net |

Note: Values presented are representative and may vary depending on specific experimental conditions and the context of the study (e.g., oxymorphone as a metabolite vs. substrate).

In Vitro-In Vivo Extrapolation Methodologies for Drug Metabolism

The data generated from in vitro metabolic studies, often quantified using Oxymorphone-d3, are vital for physiologically based pharmacokinetic (PBPK) modeling and other in vitro-in vivo extrapolation (IVIVE) methodologies nih.govfrontiersin.orgplos.orgmdpi.com. These models integrate in vitro kinetic parameters, enzyme abundance, and physiological data to predict the in vivo pharmacokinetic behavior of oxymorphone in humans and preclinical species. By accurately quantifying oxymorphone and its metabolites in in vitro systems with the aid of Oxymorphone-d3, researchers can develop more robust and predictive PBPK models.

Preclinical Pharmacokinetic and Drug Disposition Studies in Animal Models

Oxymorphone-d3 is an essential tool in preclinical pharmacokinetic studies, enabling the accurate determination of oxymorphone's absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In preclinical ADME studies, Oxymorphone-d3 serves as a crucial internal standard for the quantitative analysis of oxymorphone in biological samples such as plasma, urine, and tissue homogenates using LC-MS/MS or GC-MS oup.comelsevier.esmaine.gov. This allows for the precise determination of pharmacokinetic parameters that describe the drug's disposition. Studies have investigated oxymorphone pharmacokinetics in non-human primates, such as titi monkeys and rhesus macaques, where Oxymorphone-d3 would be used for quantification nih.gov.

| Animal Model | Route of Administration | Parameter | Value (Mean ± SD or Range) | Reference |

| Rhesus Macaque | Intravenous | Half-life | 75 min | nih.gov |

| Rhesus Macaque | Intravenous | Clearance | 24-26 mL/min/kg | nih.gov |

| Titi Monkey | Intravenous | Half-life | 390 min | nih.gov |

| Titi Monkey | Intravenous | Clearance | 39 mL/min/kg | nih.gov |

These studies provide critical data for understanding how oxymorphone is processed by the body, informing dose selection and study design in preclinical development. The use of Oxymorphone-d3 ensures the reliability of these measurements, contributing to a comprehensive understanding of the drug's ADME properties.

The Role of Oxymorphone-d3 in Elucidating Opioid Pharmacokinetics and Metabolism

Oxymorphone-d3, a stable isotope-labeled analog of the potent opioid analgesic oxymorphone, serves as an indispensable tool in advanced pharmacological research. Its primary application lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry-based assays, enabling precise measurement of oxymorphone and its related compounds in biological matrices. This facilitates in-depth investigations into the complex metabolic pathways, tissue distribution, and transport mechanisms governing opioid pharmacokinetics.

Compound List

Synthetic Pathways for Deuterated Morphinan (B1239233) Derivatives

The synthesis of deuterated morphinan derivatives, including Oxymorphone-d3, generally follows established organic synthesis routes for morphinans, with the critical addition of deuterated reagents or specific deuteration steps. While specific proprietary synthesis pathways for Oxymorphone-d3 are not widely published, general strategies for creating deuterated analogs involve either starting with deuterated precursors or employing late-stage deuteration techniques on the parent compound or a closely related intermediate.

Deuterium incorporation is often targeted at sites known to be metabolically labile in the parent drug, or at positions that serve as reliable markers for mass spectrometry-based quantification. For Oxymorphone-d3, the deuterium atoms are typically located on the N-methyl group diva-portal.orgcerilliant.com. This strategic placement is crucial for its function as an internal standard, ensuring that the mass shift accurately reflects the added deuterium atoms without altering the compound's chemical behavior significantly during sample preparation and analysis. Research into deuterated morphinan compounds, in general, highlights the use of deuterium gas (D₂) or deuterium oxide (D₂O) as sources of deuterium, often in conjunction with catalytic methods for hydrogen isotope exchange (HIE) acs.orgresearchgate.netx-chemrx.com.

Isotopic Enrichment Techniques and Strategies

Achieving high isotopic enrichment is paramount for the efficacy of Oxymorphone-d3 as an internal standard. This ensures that the signal from the labeled compound is clearly distinguishable from that of the unlabeled analyte, and that the mass difference is solely attributable to the incorporated deuterium atoms.

Common strategies for isotopic enrichment include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protium (B1232500) (¹H) atoms with deuterium (²H) atoms, often catalyzed by transition metals or acids, using deuterated solvents or gases like D₂O or D₂ acs.orgx-chemrx.com. Late-stage HIE is particularly advantageous as it can be applied to complex molecules without requiring extensive multi-step synthesis from deuterated starting materials x-chemrx.com.

Use of Deuterated Reagents: Syntheses can also employ deuterated building blocks or reagents, such as deuterated methylating agents, to introduce deuterium at specific positions during the molecular assembly acs.orgucl.ac.uk.

The goal is to achieve a high degree of deuteration, often exceeding 99% isotopic purity, to minimize the presence of the unlabeled or partially deuterated parent compound in the synthesized standard diva-portal.org.

Physicochemical and Spectroscopic Confirmation of Deuteration and Purity

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the identity and isotopic composition of Oxymorphone-d3 nih.govcdc.gov. HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and the confirmation of the expected mass shift due to the incorporation of three deuterium atoms.

Mass Confirmation: Oxymorphone-d3 (C₁₇H₁₆D₃NO₄) has a molecular weight of approximately 304.36 Da, a shift of 3 Da compared to unlabeled oxymorphone (C₁₇H₁₉NO₄, MW ≈ 301.34 Da) cerilliant.com. This precise mass difference is readily detectable by HRMS.

Isotopic Purity Assessment: HRMS, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), allows for the assessment of isotopic purity by analyzing the relative abundance of isotopologues. For its use as an internal standard, Oxymorphone-d3 is expected to have a very low abundance of the unlabeled species diva-portal.orgoup.com.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, further aiding in its identification and confirming the integrity of the deuterated molecule oup.comoup.comoup.comuc.ptoup.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H NMR and ²H NMR (Deuterium NMR), is indispensable for confirming the structure and the exact placement of deuterium atoms within the Oxymorphone-d3 molecule industry.gov.auarmar-europa.desigmaaldrich.com.

Deuterium Positioning: ²H NMR directly detects the deuterium atoms. By observing signals in the ²H NMR spectrum, researchers can confirm that deuterium has been incorporated at the intended positions, typically the N-methyl group, and assess the extent of deuteration at these sites armar-europa.desigmaaldrich.com. The chemical shifts in ²H NMR are generally similar to their ¹H NMR counterparts, facilitating interpretation armar-europa.desigmaaldrich.com.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the chemical purity of Oxymorphone-d3, ensuring the absence of synthetic by-products or residual starting materials.

HPLC: HPLC is widely used to assess the purity of Oxymorphone-d3, with reported purities often exceeding 98.5% lgcstandards.com. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the detection and quantification of impurities.

GC: GC is also employed, particularly for analyzing volatile impurities such as residual solvents used during synthesis lgcstandards.com. When coupled with mass spectrometry (GC-MS), it serves as a powerful tool for both identification and quantification.

Hyphenated Techniques (LC-MS/MS, GC-MS): These combined techniques are crucial for the quantitative analysis of Oxymorphone-d3, especially when used as an internal standard. They allow for the simultaneous separation, identification, and quantification of both the analyte (oxymorphone) and its deuterated standard, providing high sensitivity and specificity diva-portal.orgoup.comoup.comoup.comuc.ptoup.comwa.govmdpi.com.

Data Table 1: Purity Specifications for Oxymorphone-d3

| Analytical Technique | Reported Purity Specification | Reference(s) |

| HPLC | > 98.5% | lgcstandards.com |

| Isotopic Purity | > 99% | diva-portal.org |

| NMR | Confirmed Structure & Purity | industry.gov.auarmar-europa.desigmaaldrich.com |

| HRMS | Confirmed Mass & Isotopic Comp. | nih.govcdc.gov |

Oxymorphone

Oxymorphone-d3

Morphinan Derivatives

Deuterated Morphinan Derivatives

Deuterated Opioid Analogs

Deuterated Buprenorphine (BUP-D2)

Deuterated Heroin (HdAc)

Deutetrabenazine

Deucravacitinib

Lubiprostone

Paroxetine

Tramadol

Naltrexone

Naltrexone-d3

Naloxone

Nornaloxone

Norbuprenorphine

Morphine

Morphine-d3

Codeine

Codeine-d6

6-Acetylmorphine

6-Acetylmorphine-d3

6-Acetylmorphine-d6

Hydrocodone

Hydrocodone-d6

Hydromorphone

Hydromorphone-d6

Oxycodone

Oxycodone-d3

Noroxycodone

Noroxycodone-d3

Fentanyl

Fentanyl-d5

Dextromethorphan

Meprobamate

Meprobamate-d3

Caffeine

¹³C₃-Caffeine

Cyamemazine

Cyamemazine-d5

Cyamemazine-d6

Phenylbutazone

Phenylbutazone-(diphenyl-¹³C₁₂)

Ketoprofen

Ketoprofen-d3

Alprazolam

Alpha-hydroxyalprazolam

Amitriptyline

Amphetamine

Benzoylecgonine

Buprenorphine

Buprenorphine-d4

Chlorpromazine

Chlorpromazine-d3

Cyclobenzaprine

Desipramine

EDDP

Fentanyl

Fentanyl-d5

Hydrocodone

Hydromorphone

Lorazepam

Meperidine

Methadone

Methamphetamine

Norhydrocodone

Normeperidine

Norpropoxyphene

Oxazepam

Tapentadol

Tramadol

Oxymorphone-D3-3-β-D-glucuronide

6α/β-Hydroxyoxymorphone-D₃

Noroxymorphone hydrochloride

Noroxymorphone-D3 hydrochloride

Forensic Toxicology Research Applications of Oxymorphone D3

Methodologies for Detection and Quantification in Forensic Specimens

The use of deuterated internal standards like Oxymorphone-d3 is a cornerstone of modern analytical toxicology, particularly in methods employing mass spectrometry. These standards are essential for correcting analyte loss during sample extraction and for compensating for matrix effects that can suppress or enhance the instrument's signal. forensicresources.org

In post-mortem investigations, determining the concentration of opioids is crucial for establishing the cause and manner of death. Oxymorphone-d3 is integral to the analytical methods used to test a variety of post-mortem specimens.

Blood and Urine: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for quantifying opioids in post-mortem blood and urine. nih.govunb.br In these methods, a known amount of Oxymorphone-d3 is added to the sample at the beginning of the extraction process. forensicresources.org This allows for precise quantification of oxymorphone, even at the low nanogram per milliliter (ng/mL) concentrations often encountered in forensic cases. nih.gov The stable isotope standard helps to account for any degradation of the drug that may have occurred after death.

Meconium and Hair: These matrices are valuable for detecting in utero drug exposure in newborns. nih.gov Meconium, the first stool of an infant, can reflect drug exposure during the last two trimesters of pregnancy, while hair provides a longer historical window of exposure. nih.govmyadlm.org Analytical methods for these complex matrices rely heavily on internal standards like Oxymorphone-d3 to ensure accurate results when identifying and quantifying opioids that have been passed from mother to child. nih.gov

Pericardial Fluid: When traditional samples like blood are unavailable or compromised, pericardial fluid (PCF) serves as a viable alternative matrix in post-mortem toxicology. semanticscholar.orgnih.govoup.com Studies have demonstrated the utility of PCF for the analysis of various opioids. nih.govresearchgate.net The use of deuterated internal standards is critical in validating methods for this matrix to ensure that the measured drug concentrations are accurate and can be reliably interpreted. semanticscholar.org

Table 1: Methodologies for Oxymorphone Detection in Forensic Specimens

| Specimen | Primary Analytical Technique | Role of Oxymorphone-d3 | Typical Lower Limit of Quantification (LLOQ) |

|---|---|---|---|

| Post-Mortem Blood | LC-MS/MS | Internal Standard for Quantification | 0.1 - 1 ng/mL |

| Urine | GC-MS, LC-MS/MS | Internal Standard for Quantification | 0.4 - 16 ng/mL |

| Meconium | LC-MS/MS | Internal Standard for Quantification | Analyte Dependent (e.g., ~1 ng/g) |

| Hair | LC-MS/MS | Internal Standard for Quantification | Analyte Dependent (e.g., pg/mg range) |

| Pericardial Fluid | GC-MS, LC-MS/MS | Internal Standard for Quantification | ~3-4 ng/mL |

The opioid class includes many structurally similar compounds, including isomers (compounds with the same molecular formula but different structures) and isobars (compounds with the same nominal mass). This structural similarity presents a significant challenge in forensic analysis, as it can lead to misidentification.

Advanced analytical techniques such as LC-MS/MS and GC-MS are essential for differentiating these analogs. researchgate.net The use of an isotope-labeled internal standard like Oxymorphone-d3 is crucial in this context. ojp.gov During analysis, Oxymorphone-d3 co-elutes chromatographically with unlabeled oxymorphone but is distinguished by the mass spectrometer due to its higher mass. This allows for the unambiguous confirmation of oxymorphone's presence and its differentiation from other opioids that might have similar retention times but different mass-to-charge ratios. forensicresources.orgnih.gov This capability is vital for accurately identifying the specific substances involved in a forensic case, which is critical for both legal proceedings and understanding trends in drug use. researchgate.net

Impurity Profiling and Source Identification Research

Beyond simple identification and quantification, forensic research aims to gather intelligence from drug evidence. This includes identifying the synthetic route used to manufacture the drug and potentially linking different seizures to a common source.

Illicitly manufactured drugs are rarely pure; they contain a variety of impurities, including starting materials, intermediates, by-products of the synthesis, and degradation products. nih.gov The unique combination of these compounds creates a "chemical signature" or impurity profile. nih.gov

Analytical techniques such as GC-MS and high-performance liquid chromatography (HPLC), often coupled with high-resolution mass spectrometry (HRMS), are used to generate these profiles. researchgate.netgriffith.edu.au In this type of analysis, Oxymorphone-d3 plays a fundamental role as an internal standard to accurately quantify the main component, oxymorphone. An accurate quantification of the primary drug is necessary to determine the relative abundance of the various impurities, which is a key component of the chemical signature. This allows forensic chemists to compare the impurity profiles of different drug seizures. researchgate.net

The development of chemical signatures is a powerful tool for forensic intelligence. ojp.gov By comparing the impurity profiles of drugs seized in different locations, law enforcement can establish links between cases, identify distribution networks, and pinpoint manufacturing sources. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.